molecular formula C19H21N3O3S B2619526 N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide CAS No. 868370-66-5

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide

Numéro de catalogue B2619526
Numéro CAS: 868370-66-5
Poids moléculaire: 371.46
Clé InChI: BYKWONQHOASMGE-VXPUYCOJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide, commonly known as DMABN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMABN is a benzothiazole derivative that has been synthesized using various methods.

Mécanisme D'action

The mechanism of action of DMABN is not fully understood. However, studies have suggested that DMABN may exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. DMABN has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, suggesting that it may exert its anti-inflammatory effects by modulating the immune response.

Effets Biochimiques Et Physiologiques

DMABN has been found to affect various biochemical and physiological processes. Studies have shown that DMABN can modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis. Additionally, DMABN has been found to affect the levels of various signaling molecules, such as nitric oxide and reactive oxygen species, suggesting that it may exert its effects by modulating signaling pathways.

Avantages Et Limitations Des Expériences En Laboratoire

DMABN has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. Additionally, DMABN has been found to possess various biological activities, making it a potential candidate for the development of new therapeutics. However, DMABN also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects fully. Additionally, DMABN has not been extensively studied in vivo, and its toxicity profile is not fully understood.

Orientations Futures

There are several future directions for the study of DMABN. Firstly, further research is needed to elucidate its mechanism of action fully. Secondly, the potential of DMABN as a therapeutic agent for various diseases, including cancer and inflammatory diseases, should be explored further. Thirdly, the toxicity profile of DMABN should be studied in detail to determine its safety for use in humans. Finally, the development of new derivatives of DMABN with improved biological activity and reduced toxicity should be explored.

Méthodes De Synthèse

DMABN has been synthesized using various methods, including the condensation reaction between 4-(dimethylamino)benzaldehyde and 4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-amine. Other methods include the reaction between 4-(dimethylamino)benzaldehyde and 2-mercaptobenzothiazole followed by methylation of the thiol group. The synthesis of DMABN is a relatively straightforward process that can be carried out in a laboratory setting.

Applications De Recherche Scientifique

DMABN has been found to possess various biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. DMABN has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. DMABN has also been found to possess anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, DMABN has been shown to possess anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Propriétés

IUPAC Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-21(2)13-8-6-12(7-9-13)18(23)20-19-22(3)16-14(24-4)10-11-15(25-5)17(16)26-19/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKWONQHOASMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)N(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylamino)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.